Hex-5-enylmagnesium bromide, 0.5M in THF

Vue d'ensemble

Description

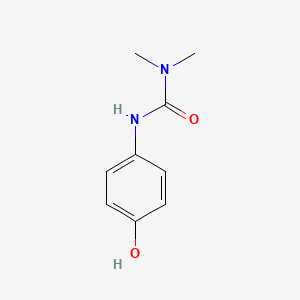

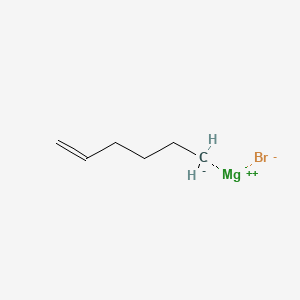

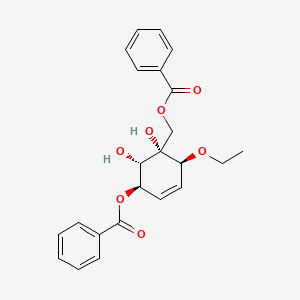

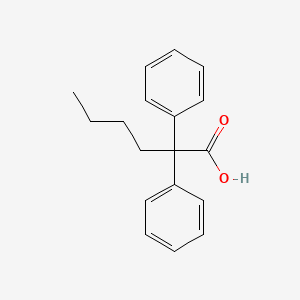

Hex-5-enylmagnesium bromide, 0.5M in THF (CAS No. 30043-41-5) is a Grignard reagent . The molecular formula is C6H11BrMg and the molecular weight is 187.36 g/mol.

Synthesis Analysis

While specific synthesis methods for Hex-5-enylmagnesium bromide, 0.5M in THF were not found in the search results, Grignard reagents like this are typically synthesized through the reaction of an alkyl or aryl halide with magnesium metal in an ether or THF solvent .Molecular Structure Analysis

The molecular structure of Hex-5-enylmagnesium bromide is represented by the SMILES stringBr[Mg]CCCCC=C . This indicates that the molecule consists of a bromine atom bonded to a magnesium atom, which is further bonded to a hex-5-enyl group. Chemical Reactions Analysis

Grignard reagents, including Hex-5-enylmagnesium bromide, are known for their strong nucleophilic and basic properties. They can participate in a variety of chemical reactions, including nucleophilic additions to carbonyl groups, nucleophilic substitutions, and reductions .Physical And Chemical Properties Analysis

Hex-5-enylmagnesium bromide, 0.5M in THF, is a solution with a density of 0.94 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Mécanisme D'action

Target of Action

Hex-5-enylmagnesium bromide, also known as 4-penten-1-ylmagnesium bromide , is an organometallic compound used as a reagent in organic synthesis. Its primary targets are carbon and nitrogen atoms of the C=N double bond in imines .

Mode of Action

Hex-5-enylmagnesium bromide interacts with its targets through a process known as single-electron-transfer (SET) mechanism . In this mechanism, the compound donates an electron to the imine, leading to the formation of a new carbon-nitrogen bond . This reaction is regioselective and diastereoselective, meaning it preferentially occurs at specific sites and in a specific stereochemical manner .

Biochemical Pathways

The addition of Hex-5-enylmagnesium bromide to imines affects the biochemical pathway involving the conversion of imines to amines . Specifically, it leads to the formation of tertiary amines when primary alkylmagnesium halides are used . This reaction is part of a broader class of reactions known as nucleophilic additions, which are fundamental in organic chemistry.

Result of Action

The result of Hex-5-enylmagnesium bromide’s action is the formation of new organic compounds. For instance, when used as a probe for the SET mechanism, only the N-(hex-5-enyl) adduct is obtained . This means that the compound has added to the nitrogen atom of the imine, forming a new tertiary amine .

Action Environment

The action of Hex-5-enylmagnesium bromide is influenced by several environmental factors. For instance, the use of magnesium derivatives and low temperatures can increase the yields in conjugate addition products . Additionally, steric hindrances can favor the redox process . Therefore, careful control of the reaction conditions is crucial for optimizing the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

magnesium;hex-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTQJLNKMOCOQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hex-5-enylmagnesium bromide, 0.5M in THF | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4S)-2,2-Dimethyl-1,3-dioxan-4-YL]-2-methylheptan-3-one](/img/structure/B1654894.png)

![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1654896.png)

![2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B1654907.png)